molecular formula C6H3ClF3NO B3034972 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide CAS No. 261956-65-4

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Cat. No. B3034972
Key on ui cas rn: 261956-65-4
M. Wt: 197.54 g/mol
InChI Key: BQICMLHZXPNIBU-UHFFFAOYSA-N
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Patent
US06046136

Procedure details

A solution of the 2-chloro-5-trifluoromethylpyridine (1.8 g, 0.01 mol) in methylene chloride (20 ml) was mixed with trifluoroacetic anhydride (15 g, 0.071 mol). The stirred solution was subjected to the dropwise addition of 30% aqueous hydrogen peroxide (1.4 g, 0.012 mol) over the course of 15 minutes. A mild exotherm ensued and the mixture was allowed to stir at ambient temperature for 1 hour. The solution was poured onto ice and extracted with 3×50 ml of ethyl acetate; the combined organic layers then were passed through a 1 inch pad of silica gel in a sintered glass funnel under suction. The eluate was evaporated and the residue was chromatographed on silica gel, eluting first with methylene chloride to remove unreacted pyridine and then with ethyl acetate to remove the product N-oxide weighing 1.8 g (90%) as an orange oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15].OO>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][N+:3]=1[O-:15]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
15 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic layers then were passed through a 1 inch pad of silica gel in a sintered glass funnel under suction
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting first with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove unreacted pyridine
CUSTOM
Type
CUSTOM
Details
with ethyl acetate to remove the product N-oxide weighing 1.8 g (90%) as an orange oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=[N+](C=C(C=C1)C(F)(F)F)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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